molecular formula C12H19Cl2N B1603308 Xylamine hydrochloride CAS No. 57913-68-5

Xylamine hydrochloride

Cat. No.: B1603308
CAS No.: 57913-68-5
M. Wt: 248.19 g/mol
InChI Key: GAAOKTBHSXYRNH-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)-N-ethyl-2-methylbenzylamine hydrochloride is a chemical compound with a variety of applications in scientific research and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloroethyl)-N-ethyl-2-methylbenzylamine hydrochloride typically involves the reaction of 2-chloroethylamine hydrochloride with N-ethyl-2-methylbenzylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or other suitable methods.

Industrial Production Methods

In industrial settings, the production of N-(2-Chloroethyl)-N-ethyl-2-methylbenzylamine hydrochloride may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloroethyl)-N-ethyl-2-methylbenzylamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form corresponding amine oxides or reduction to form secondary amines.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and alcohols.

Common Reagents and Conditions

    Nucleophiles: Sodium hydroxide, potassium hydroxide, and other strong bases.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution Products: Various substituted amines.

    Oxidation Products: Amine oxides.

    Reduction Products: Secondary amines.

    Hydrolysis Products: Corresponding amines and alcohols.

Scientific Research Applications

N-(2-Chloroethyl)-N-ethyl-2-methylbenzylamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-Chloroethyl)-N-ethyl-2-methylbenzylamine hydrochloride involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in biological molecules, such as DNA and proteins, leading to modifications that can affect their function. This property is particularly relevant in its potential use as a chemotherapeutic agent, where it can inhibit the proliferation of cancer cells by inducing DNA damage.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Chloroethyl)-N-nitrosoureas: These compounds, such as carmustine and lomustine, are also alkylating agents used in cancer treatment.

    N-(2-Chloroethyl)-N-methylbenzylamine: A similar compound with slightly different alkyl groups, affecting its reactivity and applications.

    N-(2-Chloroethyl)-N-ethylbenzylamine: Another related compound with different substituents, used in various chemical syntheses.

Uniqueness

N-(2-Chloroethyl)-N-ethyl-2-methylbenzylamine hydrochloride is unique due to its specific structure, which imparts distinct reactivity and potential applications. Its combination of alkylating properties and the presence of both ethyl and methyl groups makes it a versatile compound for research and industrial purposes.

Properties

IUPAC Name

2-chloro-N-ethyl-N-[(2-methylphenyl)methyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN.ClH/c1-3-14(9-8-13)10-12-7-5-4-6-11(12)2;/h4-7H,3,8-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAAOKTBHSXYRNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCl)CC1=CC=CC=C1C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60587867
Record name 2-Chloro-N-ethyl-N-[(2-methylphenyl)methyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57913-68-5
Record name 2-Chloro-N-ethyl-N-[(2-methylphenyl)methyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Chloroethyl)-N-ethyl-2-methylbenzylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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